molecular formula C9H18BrN3O B1620555 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide CAS No. 218930-08-6

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide

Cat. No.: B1620555
CAS No.: 218930-08-6
M. Wt: 264.16 g/mol
InChI Key: GDADZJDJRDXISP-UHFFFAOYSA-N
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Description

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide is a compound that features a morpholine ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous solvents and to improve the overall efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, altering their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with an imidazole moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.BrH/c1-7-5-12(6-8(2)13-7)9-10-3-4-11-9;/h7-8H,3-6H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDADZJDJRDXISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NCCN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383997
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218930-08-6
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Reactant of Route 2
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Reactant of Route 3
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Reactant of Route 5
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Reactant of Route 6
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide

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